
Spectroscopic Profile of Methyl Succinyl
Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl succinyl chloride

Cat. No.: B3060499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

methyl succinyl chloride (CAS 1490-25-1), also known as methyl 4-chloro-4-oxobutanoate.

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition. This

document is intended to serve as a valuable resource for researchers and professionals in the

fields of chemistry and drug development.

Spectroscopic Data Summary
The quantitative spectroscopic data for methyl succinyl chloride is summarized in the tables

below for easy reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.7 Singlet 3H O-CH₃ (Methyl ester)

~3.3 Triplet 2H -CH₂-C(=O)Cl

~2.8 Triplet 2H -CH₂-C(=O)OCH₃
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Note:

Experimental ¹³C NMR data for methyl succinyl chloride is not readily available in public

databases. The following data is predicted based on typical chemical shifts for similar functional

groups.

Chemical Shift (ppm) Assignment

~173 C=O (Ester)

~172 C=O (Acyl Chloride)

~52 O-CH₃

~45 -CH₂-C(=O)Cl

~29 -CH₂-C(=O)OCH₃

Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule based on their

vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~1810 Strong
C=O Stretch (Acyl Chloride)[1]

[2][3]

~1735 Strong C=O Stretch (Ester)[1][2][3]

1300-1150 Strong C-O Stretch (Ester)

2950-2850 Medium C-H Stretch (Aliphatic)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, aiding in the determination of the molecular weight and structure.
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m/z Relative Intensity Assignment

150 Moderate
[M]⁺ (Molecular Ion, ³⁵Cl

isotope)

152 Low
[M+2]⁺ (Molecular Ion, ³⁷Cl

isotope)

115 High [M - Cl]⁺

91 Moderate [M - COOCH₃]⁺

59 High [COOCH₃]⁺

55 High [C₃H₃O]⁺

Experimental Protocols
The following sections describe the general methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of methyl succinyl chloride (typically 5-10 mg) is prepared in

a deuterated solvent (e.g., CDCl₃, ~0.7 mL) within an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific

frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C). For ¹H NMR,

standard pulse sequences are used to obtain the spectrum. For ¹³C NMR, proton-decoupled

spectra are typically acquired to simplify the spectrum to single lines for each unique carbon

atom.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like methyl succinyl chloride, a thin film is prepared

between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and

the second plate is carefully placed on top to create a uniform thin layer.
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Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR (Fourier

Transform Infrared) spectrometer. The instrument is purged with dry air or nitrogen to minimize

interference from atmospheric water and carbon dioxide. The spectrum is then recorded over a

typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often

via Gas Chromatography (GC-MS) for volatile compounds like methyl succinyl chloride. In

the ion source, the molecules are ionized, typically using Electron Ionization (EI), which

involves bombarding the sample with a high-energy electron beam.

Mass Analysis and Detection: The resulting positively charged ions and fragment ions are

accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions

based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion,

generating the mass spectrum.

Workflow for Spectroscopic Analysis
The logical flow of a typical spectroscopic analysis, from sample preparation to structural

elucidation, is depicted in the following diagram.
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General Workflow of Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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